molecular formula C39H75N7O7 B12589065 L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- CAS No. 562834-14-4

L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-

Cat. No.: B12589065
CAS No.: 562834-14-4
M. Wt: 754.1 g/mol
InChI Key: GVSJEKBTQQCFIH-IIXYZMIMSA-N
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Description

L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound It is characterized by its complex structure, which includes a long-chain fatty acid (hexadecanoic acid) and a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols.

Scientific Research Applications

L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl oligopeptides: These compounds also contain a long-chain fatty acid and a peptide sequence, making them structurally similar to L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-.

    Acetyl hexapeptide-49: Another peptide used in cosmetics, known for its skin-soothing properties.

    Palmitoyl tripeptide-5: Known for its ability to stimulate collagen production in the skin.

Uniqueness

L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence and the presence of a long-chain fatty acid. This combination imparts distinct bioactive properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

562834-14-4

Molecular Formula

C39H75N7O7

Molecular Weight

754.1 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide

InChI

InChI=1S/C39H75N7O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-33(48)44-32(27-47)38(52)45-31(25-28(3)4)37(51)46-35(29(5)7-2)39(53)42-26-34(49)43-30(36(41)50)22-20-21-24-40/h28-32,35,47H,6-27,40H2,1-5H3,(H2,41,50)(H,42,53)(H,43,49)(H,44,48)(H,45,52)(H,46,51)/t29-,30-,31-,32-,35-/m0/s1

InChI Key

GVSJEKBTQQCFIH-IIXYZMIMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

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